molecular formula C11H11ClFN3 B1490173 2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2092050-59-2

2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1490173
CAS No.: 2092050-59-2
M. Wt: 239.67 g/mol
InChI Key: PIGALFLIHRIVNM-UHFFFAOYSA-N
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Description

2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is a unique compound that integrates a pyrazole ring with a pyridine ring. It is notable for its complex chemical structure, which provides a diverse range of functional applications in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine typically involves multiple steps

  • Formation of the Pyrazole Ring: : Initially, the pyrazole ring is synthesized via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

  • Chloromethylation: : The resulting pyrazole is then subjected to chloromethylation using formaldehyde and hydrochloric acid.

  • Attachment of the Pyridine Ring: : The chloromethylated pyrazole is reacted with a pyridine derivative under nucleophilic substitution conditions to form the desired compound.

  • Introduction of the Fluoroethyl Group: : Finally, a fluoroethylation step, often via a Friedel-Crafts alkylation, introduces the 2-fluoroethyl group.

Industrial Production Methods: Large-scale production may involve optimization of reaction conditions, use of catalysts to increase yield and purity, and implementation of continuous flow processes for efficiency and cost-effectiveness.

Types of Reactions It Undergoes:

  • Oxidation: : Undergoes oxidation reactions forming various oxidized derivatives.

  • Reduction: : Can be reduced to form different substituted pyrazoles.

  • Substitution: : Subject to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).

  • Substitution conditions: : Use of strong bases or acids, depending on the desired reaction pathway.

Major Products Formed:

  • Oxidation: : Oxidized pyrazole derivatives.

  • Reduction: : Reduced pyrazole derivatives.

  • Substitution: : Varied substituted products based on the nature of the reagents used.

Chemistry

  • Intermediate in Organic Synthesis: : Used in synthesizing complex organic molecules.

  • Ligand in Coordination Chemistry: : Functions as a ligand in the formation of coordination complexes.

Biology

  • Biochemical Probes: : Utilized in the study of biochemical pathways and interactions.

Medicine

  • Pharmaceutical Development: : Explored for potential therapeutic properties and as a scaffold for drug design.

Industry

  • Material Science: : Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism by which 2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine exerts its effects typically involves:

  • Molecular Targets: : Interacts with specific proteins or enzymes.

  • Pathways Involved: : Alters biochemical pathways, potentially influencing cellular processes.

Comparison with Other Similar Compounds

  • Structural Comparison: : Compared to similar compounds such as other pyrazole-pyridine derivatives, it stands out due to its unique chloromethyl and fluoroethyl groups.

  • Unique Features: : Its specific substitutions provide distinct reactivity and application profiles.

Similar Compounds

  • 2-(5-methyl-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine

  • 2-(5-chloromethyl-1-(2-fluoropropyl)-1H-pyrazol-3-yl)pyridine

This article captures the essential aspects of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparisons

Properties

IUPAC Name

2-[5-(chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN3/c12-8-9-7-11(15-16(9)6-4-13)10-3-1-2-5-14-10/h1-3,5,7H,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGALFLIHRIVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C(=C2)CCl)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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